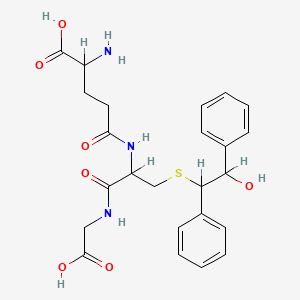
Dpghe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Dpghe” is not a well-known or widely studied chemical based on the search results, it appears that there might be some confusion or lack of information regarding this specific compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “this compound” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.
Chemical Reactions Analysis
Types of Reactions
“Dpghe” may undergo various types of chemical reactions such as:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
The reactions of “this compound” would typically involve common reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
“Dpghe” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a component in materials science or manufacturing processes.
Mechanism of Action
The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “this compound” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Dpghe” might include other chemicals with analogous structures or functional groups. For example, if “this compound” is an organic molecule with a specific functional group, similar compounds might include other molecules with the same functional group but different substituents.
Uniqueness
The uniqueness of “this compound” would be highlighted by its specific chemical properties, reactivity, and applications. For instance, “this compound” might exhibit unique stability under certain conditions, or it might have a particular biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
105449-15-8 |
|---|---|
Molecular Formula |
C24H29N3O7S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |
InChI Key |
QXNTVHQBETYVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















